molecular formula C21H20N2O2 B11538445 2-Hydroxy-N'-(2-methylphenyl)-2,2-diphenylacetohydrazide

2-Hydroxy-N'-(2-methylphenyl)-2,2-diphenylacetohydrazide

Cat. No.: B11538445
M. Wt: 332.4 g/mol
InChI Key: KEBHJBKFRAUBAL-UHFFFAOYSA-N
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Description

2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a methylphenyl group, and two diphenyl groups attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide typically involves the reaction of 2-hydroxy-2,2-diphenylacetohydrazide with 2-methylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-keto-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide.

    Reduction: Formation of 2-amino-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their function. The compound may also interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-methyl-N-phenyl-acetamide: Similar in structure but lacks the diphenyl groups.

    4-Hydroxy-2-quinolones: Contains a hydroxyl group and a quinolone moiety, showing different biological activities.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group and a methyl group but differs in overall structure.

Uniqueness

2-Hydroxy-N’-(2-methylphenyl)-2,2-diphenylacetohydrazide is unique due to the presence of both diphenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-hydroxy-N'-(2-methylphenyl)-2,2-diphenylacetohydrazide

InChI

InChI=1S/C21H20N2O2/c1-16-10-8-9-15-19(16)22-23-20(24)21(25,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,22,25H,1H3,(H,23,24)

InChI Key

KEBHJBKFRAUBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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